molecular formula C11H18N2O2 B2690562 2,2'-Methylenebis(cyclopentan-1-one) dioxime CAS No. 100051-43-2

2,2'-Methylenebis(cyclopentan-1-one) dioxime

Cat. No.: B2690562
CAS No.: 100051-43-2
M. Wt: 210.277
InChI Key: JUXFUPRYYBKRHQ-DCIPZJNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11H18N2O2 It is a derivative of cyclopentanone, featuring two oxime groups attached to the cyclopentanone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(cyclopentan-1-one) dioxime may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(cyclopentan-1-one) dioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Methylenebis(cyclopentan-1-one) dioxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(cyclopentan-1-one) dioxime involves its interaction with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Metal Chelation: The oxime groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-cyclopenten-1-one
  • 2,2-Dimethylcyclopentanone
  • 2-Cyclopenten-1-one

Uniqueness

2,2’-Methylenebis(cyclopentan-1-one) dioxime is unique due to its bis-oxime structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it can form stable complexes with metal ions and participate in a wider range of chemical reactions.

Biological Activity

2,2'-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11_{11}H18_{18}N2_2O2_2. This compound features a unique bis-oxime structure that contributes to its biological activity, particularly in medicinal chemistry. Recent studies have highlighted its potential therapeutic properties, including antimicrobial and anticancer activities.

The synthesis of this compound typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions generally include moderate temperatures (50-70°C) and common solvents like ethanol or methanol. Sodium hydroxide or potassium hydroxide is often utilized as a base to facilitate the reaction .

Table 1: Synthesis Conditions

Parameter Details
Temperature50-70°C
SolventEthanol or Methanol
BaseSodium Hydroxide or Potassium Hydroxide

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
  • Metal Chelation : The oxime groups can chelate metal ions, affecting their availability and activity in biological systems .

Anticancer Properties

Research has demonstrated that compounds with oxime functionalities exhibit significant anticancer activity. For instance, studies on related oximes have shown that they can induce apoptosis in cancer cells while being non-toxic to normal cells. The selectivity towards cancer cells was evident in various human cancer cell lines, such as A549 and MCF7, where these compounds displayed low IC50_{50} values (e.g., IC50_{50} = 1.5 µM for A549 cells) .

Antimicrobial Activity

Additionally, compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of oxime groups has been associated with enhanced activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of oxime derivatives:

  • Study on Anticancer Activity : A series of oxime derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal cells .
  • Antimicrobial Evaluation : Research into oxime-based compounds revealed promising results against bacterial strains, highlighting their potential as new antimicrobial agents .

Table 2: Biological Activity Summary

Activity Type Cell Line/Organism IC50_{50} Value
AnticancerA5491.5 µM
AnticancerMCF71.7 µM
AntimicrobialE. coliNot specified

Properties

IUPAC Name

(NE)-N-[2-[[(2E)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10+,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFUPRYYBKRHQ-DCIPZJNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=NO)C1)CC2CCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C(C1)CC2/C(=N/O)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.